molecular formula C8H12O4 B12462253 Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate CAS No. 89966-29-0

Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate

Katalognummer: B12462253
CAS-Nummer: 89966-29-0
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: AHYMMFWVTUBKDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate is an organic compound with a unique structure that includes multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its structure allows for diverse chemical transformations, making it a valuable molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate can be synthesized through several methods. One common approach involves the Claisen condensation of 3,3-dimethylbutan-2-one (pinacolone) with diethyl oxalate in the presence of sodium methanolate. This reaction produces 5,5-dimethyl-2,4-dioxohexanoic acid, which can then be further reacted with (diphenylmethylene)hydrazine to form the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The key to industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, with reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Wissenschaftliche Forschungsanwendungen

Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, influencing cellular processes. For example, its interaction with enzymes can modulate their activity, leading to changes in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 5-methyl-2,4-dioxohexanoate: Similar in structure but with an ethyl ester group instead of a methyl ester group.

    2-Hydroxy-5-methylbenzoic acid: Contains a similar hydroxyl and methyl group but differs in the overall structure.

Uniqueness

Methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate is unique due to its combination of functional groups, which provide it with a wide range of reactivity and potential applications. Its ability to undergo diverse chemical transformations makes it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

89966-29-0

Molekularformel

C8H12O4

Molekulargewicht

172.18 g/mol

IUPAC-Name

methyl 2-hydroxy-5-methyl-4-oxohex-2-enoate

InChI

InChI=1S/C8H12O4/c1-5(2)6(9)4-7(10)8(11)12-3/h4-5,10H,1-3H3

InChI-Schlüssel

AHYMMFWVTUBKDH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C=C(C(=O)OC)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.